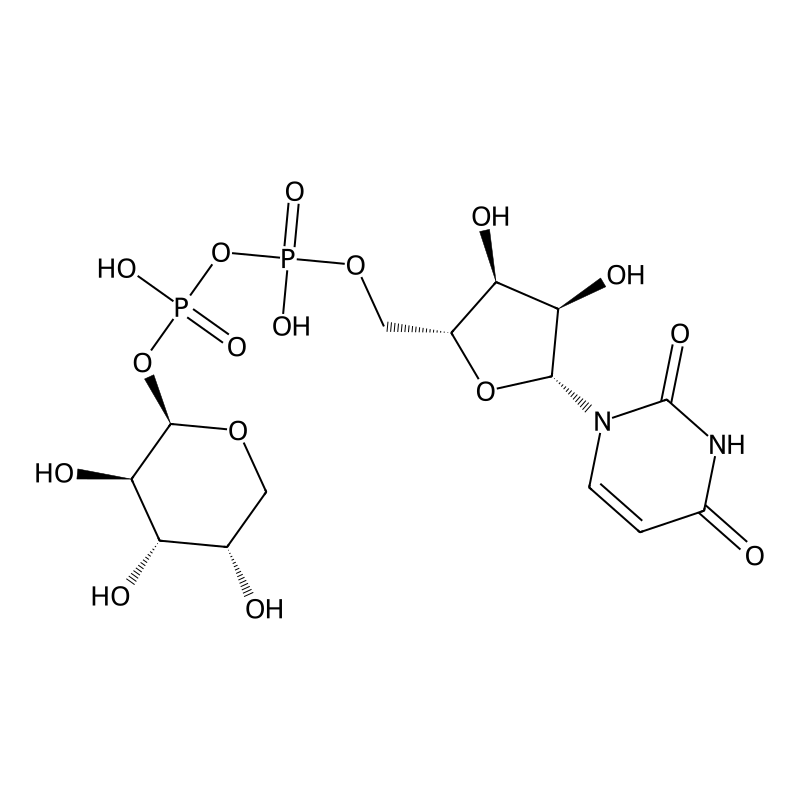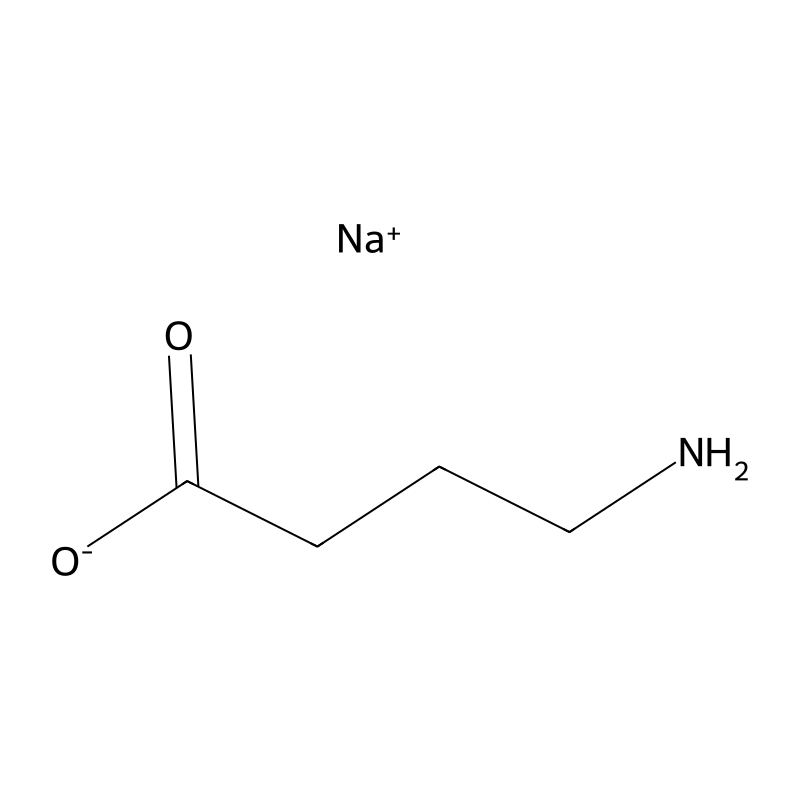Phenylphosphonic dichloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Synthesis of Phosphonate Esters
Phenylphosphonic dichloride acts as a valuable reagent for the synthesis of phosphonate esters, a class of organic molecules with a P-O-C (phosphorus-oxygen-carbon) bond. These esters possess diverse properties and applications in various fields. The reaction involves the replacement of the chlorine atoms in PhP(O)Cl2 with alcohol or phenol functionalities, forming the desired phosphonate ester [1]. This reaction is particularly useful for introducing a phosphonate group onto biomolecules like peptides for studying their biological activity [2].
[1] Organophosphorus Compounds—Advances in Research and Application: [2] Peptides—Advances in Research and Application: 2013 Edition:
Phenylphosphonic dichloride is an organophosphorus compound with the chemical formula C₆H₅Cl₂PO. It appears as a colorless to light yellow liquid and is known for its reactivity and utility in various chemical applications. This compound features a phosphorus atom bonded to two chlorine atoms and a phenyl group, making it a versatile reagent in organic synthesis. It is often employed in the preparation of phosphonic acids and phosphine oxides, as well as in chlorinative dehydration reactions of heterocycles .
- Chlorinative Dehydration: It acts as an effective reagent for dehydrating certain heterocycles, facilitating the formation of more complex structures .
- Reactions with Grignard Reagents: The compound reacts with perfluoroalkyl Grignard reagents to produce bis(perfluoroalkyl)phenyl phosphine oxides, demonstrating its utility in synthesizing fluorinated compounds .
- Reactions with Dimethyl Sulfoxide: It can react with dimethyl sulfoxide to yield various phosphorus-containing compounds, further illustrating its versatility in organic synthesis .
Phenylphosphonic dichloride can be synthesized through several methods:
- Ionic Liquid-Catalyzed Reaction: An environmentally-friendly method involves reacting phosphorus trichloride with benzene under the catalytic action of ionic liquids. This method allows for efficient separation and purification of the product .
- Direct Chlorination: Another approach includes chlorinating phenylphosphonic acid or its derivatives using thionyl chloride or phosphorus oxychloride .
- Distillation Techniques: Fractional distillation under reduced pressure is often employed to purify phenylphosphonic dichloride from reaction mixtures .
Phenylphosphonic dichloride has various applications in both industrial and research settings:
- Synthesis of Phosphonates: It is used to produce phosphonate esters and other phosphorus-containing compounds that are important in agriculture and pharmaceuticals.
- Chemical Reagent: The compound serves as a reagent for synthesizing complex organic molecules, particularly in producing heterocycles and phosphine oxides .
- Catalyst in Organic Reactions: Its ability to facilitate chlorination and dehydration reactions makes it valuable in synthetic organic chemistry.
Studies focusing on the interactions of phenylphosphonic dichloride primarily examine its reactivity with various nucleophiles, such as amines and alcohols. These interactions often lead to the formation of phosphonates or phosphine oxides, which can exhibit different chemical properties depending on their substituents. The compound's reactivity profile indicates that it can serve as a precursor for more complex organophosphorus compounds.
Phenylphosphonic dichloride shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenylphosphonic acid | Phosphonic acid | Contains hydroxyl groups; less reactive than dichloride |
| Dimethylphenylphosphine oxide | Phosphine oxide | Contains dimethyl groups; used in different applications |
| Triphenylphosphine | Phosphine | Non-chlorinated; used primarily as a ligand |
| Phenyldichlorophosphine | Dichlorophosphine | Similar reactivity but less versatile than dichloride |
Phenylphosphonic dichloride stands out due to its dual chlorine functionality, which enhances its reactivity compared to other related compounds. This unique feature allows it to participate effectively in chlorination reactions and facilitate the formation of diverse phosphorus-containing products.
Purity
Physical Description
Liquid
XLogP3
Exact Mass
Boiling Point
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 241 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 240 of 241 companies with hazard statement code(s):;
H302 (15.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.17%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (43.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Phosphonic dichloride, P-phenyl-: ACTIVE
Dates
2: Hamzaoui S, Ben Salah B, Hamden K, Rekik A, Kossentini M. Synthesis and evaluation of new bis-1,3,4,2-triazaphospholinoalkane derivatives as in vitro α-amylase and lipase inhibitors. Arch Pharm (Weinheim). 2015 Mar;348(3):188-93. doi: 10.1002/ardp.201400283. Epub 2015 Feb 13. PubMed PMID: 25676018.
3: Presti C, Alauzun JG, Laurencin D, Mutin PH. Surface functionalization of detonation nanodiamonds by phosphonic dichloride derivatives. Langmuir. 2014 Aug 5;30(30):9239-45. doi: 10.1021/la5017565. Epub 2014 Jul 21. PubMed PMID: 24999829.
4: Hosein AI, Caffyn AJ. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. Dalton Trans. 2012 Nov 21;41(43):13504-8. doi: 10.1039/c2dt31371e. PubMed PMID: 23018444.
5: Iliescu S, Augusti MG, Fagadar-Cosma E, Plesu N, Fagadar-Cosma G, Macarie L, Popa A, Ilia G. Synthesis of new phosphorus-containing (co)polyesters using solid-liquid phase transfer catalysis and product characterization. Molecules. 2012 Jul 31;17(8):9090-103. doi: 10.3390/molecules17089090. PubMed PMID: 22850325.
6: Popovici C, Fernández I, Oña-Burgos P, Roces L, García-Granda S, Ortiz FL. Synthesis and structure of tridentate bis(phosphinic amide)-phosphine oxide complexes of yttrium nitrate. Applications of 31P,89Y NMR methods in structural elucidation in solution. Dalton Trans. 2011 Jul 7;40(25):6691-703. doi: 10.1039/c1dt10194c. Epub 2011 May 25. PubMed PMID: 21611672.
7: Frank E, Kazi B, Mucsi Z, Ludányi K, Keglevich G. New steroid-fused P-heterocycles. Part II. Synthesis and conformational study of oxazaphosphorino[16,17-e]estrone derivatives. Steroids. 2007 May;72(5):446-58. Epub 2007 Feb 13. PubMed PMID: 17382982.
8: Han GY. The synthesis of 5-iodoindoxyl-3-phenylphosphonate and its use in analysis of phosphodiesterase I. Anal Biochem. 1990 Feb 15;185(1):90-3. PubMed PMID: 2160780.








